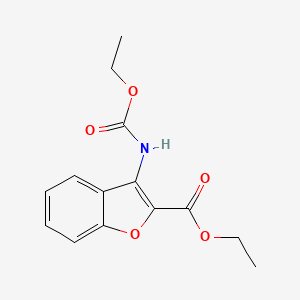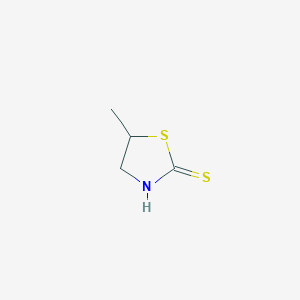
N-(2-ethoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-乙氧基苯基)-2-(2,4,6-三氯苯氧基)乙酰胺是一种有机化合物,属于乙酰胺类。其特征在于苯环上连接着一个乙氧基,而苯环又连接着一个三氯苯氧基乙酰胺部分。
准备方法
合成路线和反应条件
N-(2-乙氧基苯基)-2-(2,4,6-三氯苯氧基)乙酰胺的合成通常涉及 2-乙氧基苯胺与 2,4,6-三氯苯氧基乙酰氯的反应。反应在碱性条件下进行,例如三乙胺,以中和反应过程中生成的盐酸。反应混合物通常在室温下搅拌数小时,以确保起始原料完全转化为所需产物。
工业生产方法
在工业生产中,N-(2-乙氧基苯基)-2-(2,4,6-三氯苯氧基)乙酰胺的生产可能涉及连续流工艺,以提高效率和产率。将反应物送入反应器,在受控条件下混合并反应。然后使用结晶或色谱等技术对产物进行纯化,以获得所需的纯度。
化学反应分析
反应类型
N-(2-乙氧基苯基)-2-(2,4,6-三氯苯氧基)乙酰胺可以发生多种化学反应,包括:
氧化: 乙氧基可以被氧化形成相应的醛或羧酸。
还原: 如果有的话,硝基可以被还原为胺。
取代: 苯环上的氯原子可以被其他亲核试剂取代,例如胺或硫醇。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用还原剂,例如氢化铝锂或在钯催化剂存在下使用氢气。
取代: 亲核取代反应通常需要碱的存在,例如氢氧化钠,以促进反应。
形成的主要产物
氧化: 形成醛或羧酸。
还原: 形成胺。
取代: 形成取代的苯衍生物。
科学研究应用
N-(2-乙氧基苯基)-2-(2,4,6-三氯苯氧基)乙酰胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 由于它能够与特定生物靶点相互作用,因此被探索作为潜在的治疗剂。
工业: 用于开发新材料和化学工艺。
作用机制
N-(2-乙氧基苯基)-2-(2,4,6-三氯苯氧基)乙酰胺的作用机制涉及它与特定分子靶点的相互作用,例如酶或受体。该化合物可能抑制或激活这些靶点,从而引发一系列生化事件,最终导致其观察到的效应。确切的途径和分子靶点可能因化合物使用的具体应用和背景而异。
相似化合物的比较
N-(2-乙氧基苯基)-2-(2,4,6-三氯苯氧基)乙酰胺可以与其他类似化合物进行比较,例如:
N-(2-甲氧基苯基)-2-(2,4,6-三氯苯氧基)乙酰胺: 结构相似,但有一个甲氧基而不是乙氧基。
N-(2-乙氧基苯基)-2-(2,4-二氯苯氧基)乙酰胺: 结构相似,但在苯环上少了一个氯原子。
N-(2-乙氧基苯基)-2-(2,4,6-三溴苯氧基)乙酰胺: 结构相似,但具有溴原子而不是氯原子。
这些化合物具有相似的化学性质,但由于其取代基的不同,可能会表现出不同的反应性和生物活性。
属性
CAS 编号 |
853316-20-8 |
|---|---|
分子式 |
C16H14Cl3NO3 |
分子量 |
374.6 g/mol |
IUPAC 名称 |
N-(2-ethoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C16H14Cl3NO3/c1-2-22-14-6-4-3-5-13(14)20-15(21)9-23-16-11(18)7-10(17)8-12(16)19/h3-8H,2,9H2,1H3,(H,20,21) |
InChI 键 |
CWQMUAFHDGVDAN-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



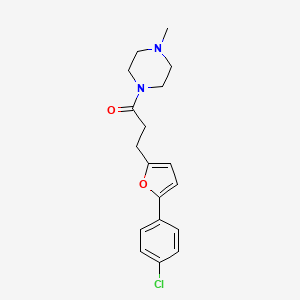


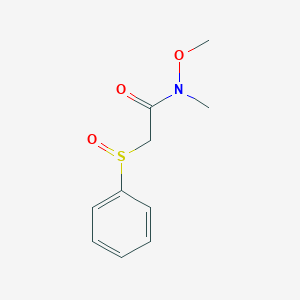

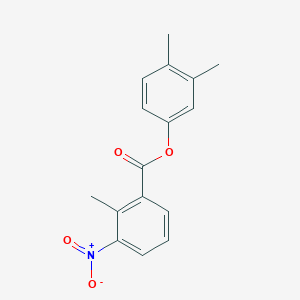
![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937836.png)

